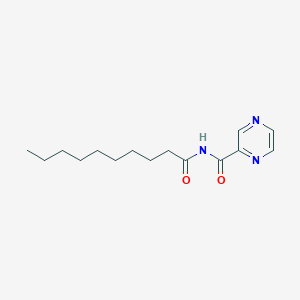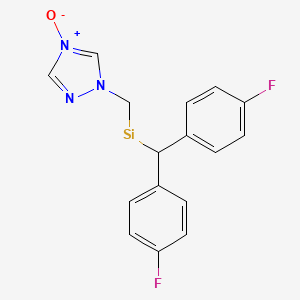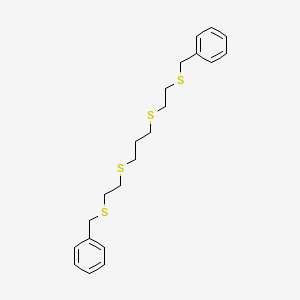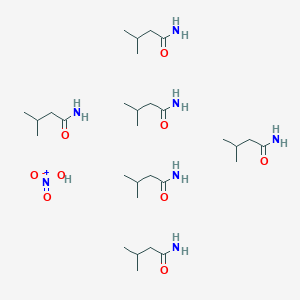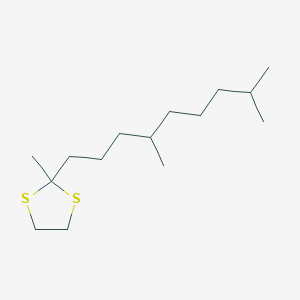![molecular formula C15H12N2O B14273728 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine CAS No. 162969-98-4](/img/structure/B14273728.png)
3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine is a compound belonging to the class of acridine derivatives. These compounds are known for their diverse biological activities, including cytotoxic properties, making them potential candidates for anticancer therapies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine typically involves multi-step reactions. One common method includes the reaction of aryl glyoxal monohydrates with 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a H2O/EtOH (1:1) mixture at 50°C .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It has shown significant cytotoxic activity against various cancer cell lines.
Medicine: Its derivatives are being explored for their potential as anticancer agents.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the acridine moiety, which allows it to intercalate between DNA base pairs . The compound also induces apoptosis in cancer cells through the activation of specific molecular pathways .
類似化合物との比較
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indole: Known for its potential antidepressant activity.
1,3,4-Oxadiazole Derivatives: Known for their diverse biological activities, including antibacterial and anticancer properties.
Uniqueness: 3,4-Dihydro-1H-[1,3]oxazino[4,5-c]acridine is unique due to its specific cytotoxic properties and its ability to intercalate with DNA, making it a promising candidate for anticancer therapy .
特性
CAS番号 |
162969-98-4 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine |
InChI |
InChI=1S/C15H12N2O/c1-2-4-13-10(3-1)7-11-5-6-14-12(15(11)17-13)8-18-9-16-14/h1-7,16H,8-9H2 |
InChIキー |
ITPGTZCJANLRHB-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC3=CC4=CC=CC=C4N=C23)NCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
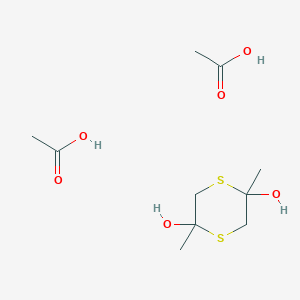

![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)
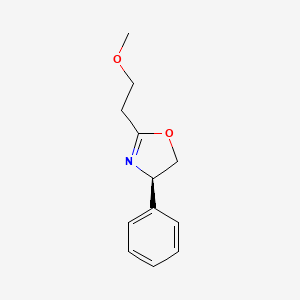
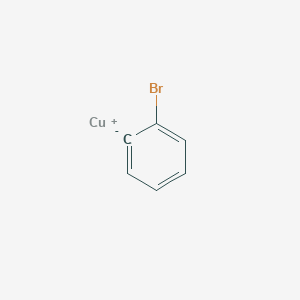

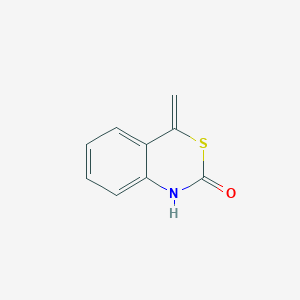
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
